BenchChemオンラインストアへようこそ!

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate

Physical organic chemistry Tautomerism Heterocycle reactivity

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate (CAS 65171-73-5) is a polysubstituted pyrrole heterocycle bearing two ethoxycarbonyl groups at positions 2 and 4, and a hydroxyl substituent at position 3 on the pyrrole ring. With molecular formula C₁₀H₁₃NO₅ and molecular weight 227.21 g/mol, this compound functions primarily as a versatile synthetic intermediate in organic and medicinal chemistry.

Molecular Formula C10H13NO5
Molecular Weight 227.21
CAS No. 65171-73-5
Cat. No. B1659442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate
CAS65171-73-5
Molecular FormulaC10H13NO5
Molecular Weight227.21
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=C1O)C(=O)OCC
InChIInChI=1S/C10H13NO5/c1-3-15-9(13)6-5-11-7(8(6)12)10(14)16-4-2/h5,11-12H,3-4H2,1-2H3
InChIKeyKWHFWZYOSZUAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate (CAS 65171-73-5): A Multifunctional Pyrrole Building Block for Medicinal Chemistry and Drug Discovery


Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate (CAS 65171-73-5) is a polysubstituted pyrrole heterocycle bearing two ethoxycarbonyl groups at positions 2 and 4, and a hydroxyl substituent at position 3 on the pyrrole ring [1]. With molecular formula C₁₀H₁₃NO₅ and molecular weight 227.21 g/mol, this compound functions primarily as a versatile synthetic intermediate in organic and medicinal chemistry . The 3-hydroxypyrrole-2,4-dicarboxylate scaffold has been explicitly claimed as a privileged chemotype in a portfolio of patents assigned to Avalon Pharmaceuticals for the development of gene expression modulators and histone deacetylase (HDAC) inhibitors targeting cancer pathways [2]. The compound is supplied by multiple international vendors at purities ≥97–98%, with storage typically specified at 2–8°C under desiccated conditions to maintain chemical integrity .

Why Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate Cannot Be Replaced by Generic Pyrrole-2,4-dicarboxylate Analogs


The 3-hydroxy substituent on this pyrrole-2,4-dicarboxylate scaffold is not an inert bystander. Spectroscopic and crystallographic studies have established that 3-hydroxypyrroles exist preferentially in the 4-oxo-Δ²-pyrroline tautomeric form rather than as true aromatic 3-hydroxypyrroles, fundamentally altering their electronic character, hydrogen-bonding capacity, and nucleophilic reactivity profile compared to 3-unsubstituted, 3-amino, or 3-alkyl pyrrole-2,4-dicarboxylate congeners [1]. In the context of drug discovery, the 3-hydroxy group serves as the critical synthetic handle for introducing hydroxamic acid zinc-binding groups required for HDAC inhibition — a transformation that is chemically inaccessible from the corresponding 3-H or 3-methyl analogs without de novo ring construction [2]. Consequently, researchers seeking to access the 3-hydroxypyrrole-2,4-dicarboxylate chemical space for gene expression modulation or HDAC-targeted programs cannot simply substitute a cheaper, more readily available pyrrole-2,4-dicarboxylate derivative. The evidence below quantifies where these structural differences translate into measurable property divergences that matter for experimental design and procurement decisions.

Quantitative Differentiation Evidence: Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate vs. Closest Pyrrole-2,4-dicarboxylate Analogs


Tautomeric State Divergence: 3-Hydroxy vs. 3-Unsubstituted Pyrrole-2,4-dicarboxylate

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate exists in solution and solid state predominantly as the 4-oxo-Δ²-pyrroline tautomer (a cyclic α,β-unsaturated ketone), whereas Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) exists exclusively as the fully aromatic 1H-pyrrole form [1]. This tautomeric divergence changes the C3 carbon hybridization from sp² (aromatic) to sp³ (keto form), eliminates aromatic stabilization at the hydroxyl-bearing position, and introduces a reactive conjugated enone system absent in the 3-unsubstituted analog. The two compounds exhibit different IR carbonyl stretching frequencies (the 4-oxo tautomer shows a characteristic ketone C=O stretch near 1680–1700 cm⁻¹ absent in the fully aromatic analog) and distinct ¹³C NMR chemical shifts at the C3 position (δ ~195–200 ppm for the keto carbon vs. δ ~110–120 ppm for aromatic C3-H) [1].

Physical organic chemistry Tautomerism Heterocycle reactivity

Synthetic Route Accessibility: Dieckmann Cyclization vs. Classical Knorr Pyrrole Synthesis

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate is accessed via a two-step Dieckmann cyclization route starting from glycine esters and diethyl ethoxymethylenemalonate, proceeding through enamine condensation followed by base-mediated intramolecular Claisen cyclization [1]. In contrast, the classic Knorr pyrrole — Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5) — requires an α-amino ketone and a β-keto ester as coupling partners under acidic conditions [2]. The Dieckmann route to the 3-hydroxy analog provides the electron-rich enol/enolate functionality directly from the cyclization step without requiring pre-functionalized aminoketone building blocks, which for the 3-hydroxy series are themselves unstable and difficult to prepare [1].

Synthetic methodology pyrrole construction Dieckmann condensation

Privileged Scaffold Status for HDAC Inhibitor and Gene Expression Modulator Programs

The 3-hydroxypyrrole-2,4-dicarboxylic acid scaffold is the core chemotype of an issued U.S. patent (US 7,094,791 B2) assigned to Avalon Pharmaceuticals that specifically claims derivatives of 3-hydroxy-pyrrole-2,4-dicarboxylic acid as chemical agents that modulate gene expression in cancer cells [1]. The patent explicitly describes the conversion of 3-hydroxypyrrole-2,4-dicarboxylate esters into hydroxamic acid-containing compounds that function as HDAC inhibitors [1]. No comparable patent estate exists for Diethyl 1H-pyrrole-2,4-dicarboxylate (3-unsubstituted) or Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate (CAS 853058-40-9) as a core scaffold for gene expression modulation. While the 3-amino congener has been investigated for antibacterial applications via formamidine N-formyltransferase inhibition , it does not occupy the same pharmacological target space (HDAC/epigenetic modulation) as the 3-hydroxy compound.

Epigenetics Histone deacetylase Cancer drug discovery

Purity Specification and Commercial Availability Benchmarking

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate (CAS 65171-73-5) is offered by multiple specialty chemical suppliers at certified purities of 97–98% (HPLC) with defined storage conditions (sealed, dry, 2–8°C) . In contrast, its closest commercially available analog Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate (CAS 853058-40-9) is listed with a purity specification of 98%+ by Bidepharm , while Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) is commercially available with a predicted melting point of 74–75°C and boiling point of 373.1°C, indicating an isolable crystalline solid . The 3-hydroxy compound is an amorphous or low-melting solid (specific mp data not widely reported), distinguishing its physical form from the crystalline 3-unsubstituted analog. Supplier count for CAS 65171-73-5 includes at least six verified vendors (ChemScene, Fluorochem, AKSci, Leyan, CymitQuimica, Chemsrc), indicating robust multi-source commercial availability [REFS-1, REFS-4].

Procurement Quality control Vendor comparison

Functional Group Orthogonality: 3-OH + 2,4-Diester vs. Alternative Substitution Patterns

Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate presents three chemically distinct functional groups on the pyrrole nucleus: a phenolic/enolic hydroxyl at C3 (pKa estimated 8–10 for the enol form, though the predominant keto tautomer alters this), and two electronically differentiated ethyl ester groups at C2 and C4 [1]. The C2 ester is conjugated to the ring nitrogen (vinylogous carbamate-like), while the C4 ester is conjugated to the C3 keto/enol system, creating differential electrophilicity that enables sequential chemoselective transformations [1]. By contrast, Diethyl 1H-pyrrole-2,4-dicarboxylate (CAS 55942-40-0) offers only two ester groups with similar electronic environments and no hydroxyl handle, limiting orthogonal derivatization options. Diethyl 3-amino-1H-pyrrole-2,4-dicarboxylate (CAS 853058-40-9) provides a nucleophilic amine at C3, which requires different protection/deprotection strategies (e.g., Boc/Fmoc) compared to the hydroxyl group (e.g., silyl or acyl protection) .

Chemoselective derivatization Protecting group strategy Medicinal chemistry

Procurement-Relevant Application Scenarios for Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate (CAS 65171-73-5)


HDAC Inhibitor Lead Generation via 3-OH → Hydroxamic Acid Derivatization

As disclosed in the Avalon Pharmaceuticals patent estate (US 7,094,791 B2), the 3-hydroxy group of pyrrole-2,4-dicarboxylate esters serves as the essential synthetic entry point for installing the hydroxamic acid zinc-binding pharmacophore required for histone deacetylase (HDAC) inhibition [1]. Researchers initiating oncology epigenetic programs can directly convert the 3-OH handle to a hydroxamic acid via O-alkylation with ω-halo-hydroxamic acid precursors or through sequential ester hydrolysis, activation, and hydroxylamine coupling, a transformation not feasible with 3-unsubstituted pyrrole-2,4-dicarboxylate analogs [1]. The documented ≥97% purity from multiple vendors ensures batch-to-batch reproducibility for SAR studies .

Divergent Synthesis of 3-O-Functionalized Pyrrole Libraries

The orthogonal reactivity profile of Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate — combining a nucleophilic enolic hydroxyl at C3 with two electronically differentiated ester groups at C2 and C4 — enables chemoselective O-acylation, O-alkylation, O-silylation, or O-sulfonylation at the 3-position without perturbing the ester functionalities [1]. The C2 and C4 esters can subsequently be hydrolyzed selectively (C4 ester preferentially cleaved under controlled basic conditions [1]), allowing sequential introduction of amide, acid, or heterocyclic diversity elements. This divergent synthetic capability provides a 2–3 step advantage over constructing analogous libraries from 3-unsubstituted pyrrole-2,4-dicarboxylate, which would require electrophilic aromatic substitution or directed metalation to introduce C3 functionality — processes complicated by the electron-deficient nature of the diester-substituted pyrrole ring.

Gene Expression Modulator Screening in Colon Cancer Models

The Avalon patent (US 7,094,791 B2) explicitly claims methods of using 3-hydroxypyrrole-2,4-dicarboxylic acid derivatives for modulating gene expression in cellular systems, with particular exemplified utility in colon cancer-relevant signal transduction pathways [1]. Academic and industrial groups conducting phenotypic screening or transcriptional profiling in colorectal cancer cell lines (e.g., HCT-116, HT-29) can employ the compound as a validated starting scaffold for synthesizing focused compound libraries, with the patent providing structural guidance on active substitution patterns [1]. The documented tautomeric equilibrium (4-oxo-Δ²-pyrroline ↔ 3-hydroxypyrrole) may also contribute to unique target engagement profiles not recapitulated by fully aromatic pyrrole analogs [2].

Scale-Up Feasibility via Commodity Precursor Synthesis

The Dieckmann condensation-based synthesis of Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate from glycine esters and diethyl ethoxymethylenemalonate [1] provides a scalable route using inexpensive, shelf-stable commodity chemicals, which is advantageous for medicinal chemistry groups transitioning from milligram-scale discovery to gram-scale lead optimization . This contrasts with the classical Knorr pyrrole synthesis (producing 3,5-dimethyl analogs), which requires α-amino ketone intermediates that are prone to dimerization and have limited commercial availability at scale [3]. The multi-vendor availability of the target compound at ≥97% purity further mitigates single-supplier procurement risk for organizations requiring sustained access over multi-year project timelines .

Quote Request

Request a Quote for Diethyl 3-hydroxy-1H-pyrrole-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.